2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride is a compound with significant interest in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety, making it a valuable subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of pyrrolo[2,3-b]pyridine with appropriate amino acids under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid: This compound shares a similar core structure but lacks the dihydrochloride component.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have variations in the pyridine moiety, leading to different chemical and biological properties.
Uniqueness
2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C10H13Cl2N3O2 |
---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);2*1H |
InChI Key |
LVHFIYMVVFMCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.Cl.Cl |
Origin of Product |
United States |
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